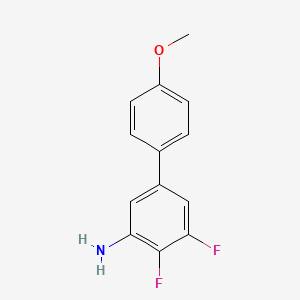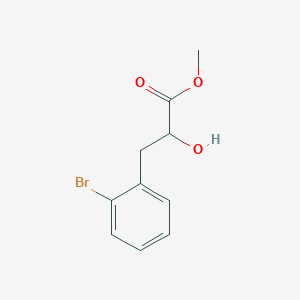
Methyl 3-(2-bromophenyl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO3. This compound is characterized by a bromophenyl group attached to a hydroxypropanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2-bromophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 3-(2-bromophenyl)-2-oxopropanoate.
Reduction: Methyl 3-phenyl-2-hydroxypropanoate.
Substitution: Methyl 3-(2-substituted phenyl)-2-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-bromophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-bromophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxypropanoate moiety can undergo nucleophilic attack. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
- Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(2-iodophenyl)-2-hydroxypropanoate
Comparison: Methyl 3-(2-bromophenyl)-2-hydroxypropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
methyl 3-(2-bromophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3 |
Clave InChI |
FGXQEMFMJOCBAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



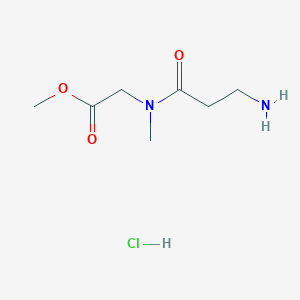
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/no-structure.png)


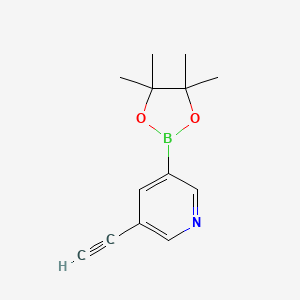
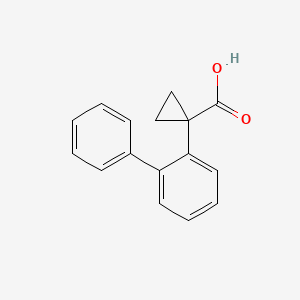


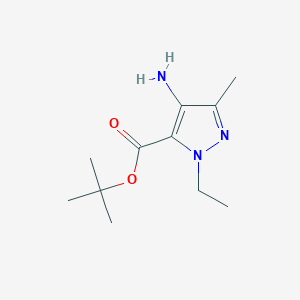
![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
